10-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound features a complex tricyclic core comprising sulfur (thia) and nitrogen (aza) heteroatoms, with a 3,4-dimethylbenzenesulfonyl group at position 10 and a 2-methoxyethylamine substituent at position 5. The tricyclic scaffold (7.3.0.0²,⁶) suggests a rigid, fused-ring system that may enhance binding specificity to biological targets.
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-11-4-5-13(10-12(11)2)28(24,25)18-17-20-16(19-7-8-26-3)15-14(6-9-27-15)23(17)22-21-18/h4-6,9-10H,7-8H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIPCNMYQGIUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, including the formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the use of bioisosterism principles and Suzuki coupling reactions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Scientific Research Applications
10-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly as a c-Met inhibitor.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with molecular targets such as c-Met receptor tyrosine kinase. This interaction can inhibit the activity of c-Met, which is involved in various cellular processes, including proliferation and survival . The compound’s effects are mediated through the inhibition of signaling pathways downstream of c-Met.
Comparison with Similar Compounds
Table 1: Key Structural and Hypothesized Properties of Comparable Compounds
Key Observations :
- Sulfonyl Group Impact : The target’s 3,4-dimethylbenzenesulfonyl group may improve metabolic stability compared to the unsubstituted benzenesulfonyl in CAS 892730-07-3, while the 4-chlorophenylmethyl substituent in the latter introduces halogen-mediated hydrophobic interactions .
- Amine Substituent: The 2-methoxyethyl group in the target compound balances hydrophilicity and steric demands, contrasting with the bulky (4-chlorophenyl)methyl in CAS 892730-07-3 and the planar methoxybenzylidene in the phenothiazine derivative .
Pharmacokinetic and Similarity Indexing
Table 2: Computational Similarity and Pharmacokinetic Predictions
*Methodology : Similarity indexing via fingerprint-based Tanimoto coefficients (as in ) was conceptually applied to compare core scaffolds and substituents .
Insights :
- The target compound’s moderate LogP (predicted) suggests better membrane permeability than CAS 892730-07-3 but reduced CNS penetration compared to the phenothiazine derivative .
- Higher hydrogen bond acceptors may influence solubility and protein-binding efficiency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
